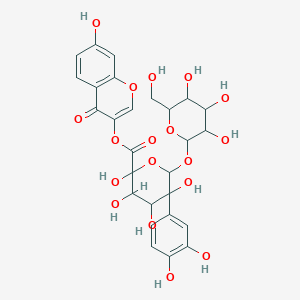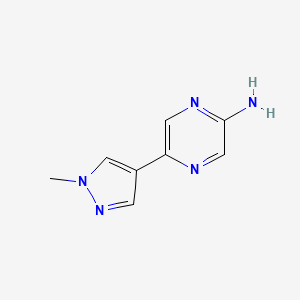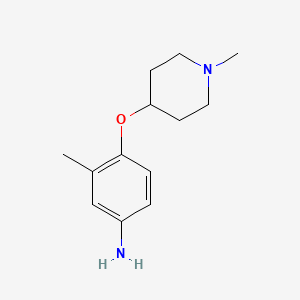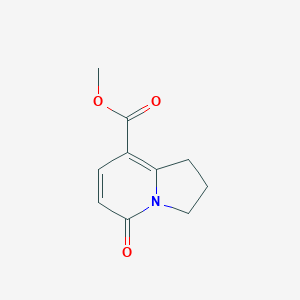
beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5,7-dihydrox Y-4-oxo-4H-1-benzopyran-3-YL O-beta-D-galactopyranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
quercetin-3-O-glucuronide , is a flavonoid compound. It belongs to the flavonol subclass and is commonly found in various plant sources. Quercetin-3-O-glucuronide is a glycoside derivative of quercetin, which means it contains a glucose moiety attached to the quercetin core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quercetin-3-O-glucuronide involves the enzymatic glucuronidation of quercetin. Glucuronidation is a phase II metabolic reaction that occurs in the liver and other tissues. The enzyme responsible for this process is UDP-glucuronosyltransferase (UGT). Here are the steps involved:
Glucuronidation Reaction:
Industrial Production Methods: Quercetin-3-O-glucuronide is primarily produced through chemical synthesis or enzymatic methods. Enzymatic glucuronidation is preferred due to its specificity and mild reaction conditions. chemical synthesis can also yield the compound.
Analyse Chemischer Reaktionen
Reactions Undergone: Quercetin-3-O-glucuronide is relatively stable and does not undergo significant chemical transformations. it can participate in the following reactions:
Hydrolysis: The glucuronide bond can be hydrolyzed under acidic or enzymatic conditions, releasing quercetin and glucuronic acid.
Redox Reactions: Quercetin-3-O-glucuronide can undergo redox reactions, such as oxidation or reduction, affecting its antioxidant properties.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glucuronidases.
Redox Reactions: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products: The major product of hydrolysis is quercetin, while the products of redox reactions depend on the specific conditions.
Wissenschaftliche Forschungsanwendungen
Quercetin-3-O-glucuronide has several research applications:
Antioxidant Activity: It exhibits antioxidant properties, protecting cells from oxidative stress.
Anti-Inflammatory Effects: Quercetin-3-O-glucuronide may modulate inflammatory pathways.
Metabolism and Pharmacokinetics: Studying its metabolism helps understand drug interactions and bioavailability.
Wirkmechanismus
The exact mechanism of action is not fully elucidated. its antioxidant activity and potential interactions with cellular signaling pathways contribute to its effects.
Vergleich Mit ähnlichen Verbindungen
Quercetin-3-O-glucuronide is unique due to its specific glucuronidation pattern. Similar compounds include quercetin, rutin, and other flavonoids.
: Sahu, P. K., & Giri, D. D. (2016). Quercetin: A versatile flavonoid. Internet Journal of Medical Update, 11(1), 1-12. : Manach, C., Williamson, G., Morand, C., Scalbert, A., & Rémésy, C. (2005). Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies. The American Journal of Clinical Nutrition, 81(1), 230S-242S. : Spencer, J. P. (2008). Flavonoids: modulators of brain function? British Journal of Nutrition, 99(E-S1),
Eigenschaften
Molekularformel |
C27H28O18 |
|---|---|
Molekulargewicht |
640.5 g/mol |
IUPAC-Name |
(7-hydroxy-4-oxochromen-3-yl) 5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C27H28O18/c28-7-15-18(33)19(34)20(35)23(42-15)44-25-26(39,9-1-4-12(30)13(31)5-9)21(36)22(37)27(40,45-25)24(38)43-16-8-41-14-6-10(29)2-3-11(14)17(16)32/h1-6,8,15,18-23,25,28-31,33-37,39-40H,7H2 |
InChI-Schlüssel |
GYYXDIJLARMBGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2(C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OC4=COC5=C(C4=O)C=CC(=C5)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)



![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)


![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)


![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)

![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
